

Application Notes and Protocols: Immunohistochemical Staining of Gastrotropin (FABP6)

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Compound of Interest

Compound Name: *gastrotropin*

Cat. No.: *B1169480*

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Introduction

Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal lipid-binding protein (ILBP), is a small cytoplasmic protein involved in the binding and transport of bile acids and fatty acids within the enterohepatic circulation.^{[1][2][3]} It is predominantly expressed in the ileum of the small intestine.^[1] Immunohistochemistry (IHC) is a valuable technique to visualize the localization and expression levels of **gastrotropin** in tissue sections, providing insights into its physiological and pathological roles. These application notes provide a detailed protocol for the immunohistochemical staining of **gastrotropin** in paraffin-embedded tissue sections.

Data Presentation

The following table summarizes the typical experimental parameters for **gastrotropin** immunohistochemistry based on commercially available antibodies. Researchers should optimize these parameters for their specific experimental conditions.

Parameter	Recommendation
Primary Antibody	Rabbit Polyclonal Anti-FABP6 (Gastrotropin)
Species Reactivity	Human, Mouse, Rat[4]
Recommended Dilution	1:20 - 1:200[4]
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate Buffer (pH 6.0)
Blocking Solution	5% Normal Goat Serum in PBS
Incubation Time (Primary)	30 minutes at room temperature or overnight at 4°C
Detection System	HRP-conjugated secondary antibody with DAB substrate
Counterstain	Hematoxylin

Experimental Protocols

This protocol outlines the steps for immunohistochemical staining of **gastrotropin** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Reagents and Materials:

- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
- 3% Hydrogen Peroxide
- Blocking Solution: 5% Normal Goat Serum in PBS

- Primary Antibody: Anti-FABP6 (**Gastrotropin**) antibody
- Biotinylated Goat Anti-Rabbit Secondary Antibody
- Streptavidin-HRP
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin
- Mounting Medium
- Glass slides
- Coverslips
- Humidified chamber
- Microscope

2. Deparaffinization and Rehydration:

- Immerse slides in xylene for 2 x 10 minutes.[\[5\]](#)
- Immerse slides in 100% ethanol for 2 x 10 minutes.[\[5\]](#)
- Immerse slides in 95% ethanol for 5 minutes.[\[5\]](#)
- Immerse slides in 80% ethanol for 5 minutes.[\[5\]](#)
- Immerse slides in 70% ethanol for 5 minutes.[\[5\]](#)
- Rinse slides in running tap water for 5 minutes.

3. Antigen Retrieval:

- Immerse slides in Sodium Citrate Buffer (pH 6.0).

- Heat the slides in a pressure boiler at 125°C for 4 minutes or in a water bath at 95-100°C for 20 minutes.[\[6\]](#)
- Allow the slides to cool to room temperature in the buffer for approximately 20-30 minutes.[\[6\]](#)
- Rinse slides with PBS (2 x 5 minutes).

4. Peroxidase Blocking:

- Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[\[5\]](#)[\[6\]](#)
- Rinse slides with PBS (2 x 5 minutes).

5. Blocking:

- Incubate sections with the blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[\[7\]](#)

6. Primary Antibody Incubation:

- Dilute the primary anti-**gastrotropin** antibody to the optimized concentration (e.g., 1:100) in antibody dilution buffer (e.g., PBS with 1% BSA).[\[4\]](#)
- Incubate the sections with the diluted primary antibody for 30 minutes at room temperature or overnight at 4°C in a humidified chamber.[\[6\]](#)
- Rinse slides with PBS (3 x 5 minutes).

7. Secondary Antibody and Detection:

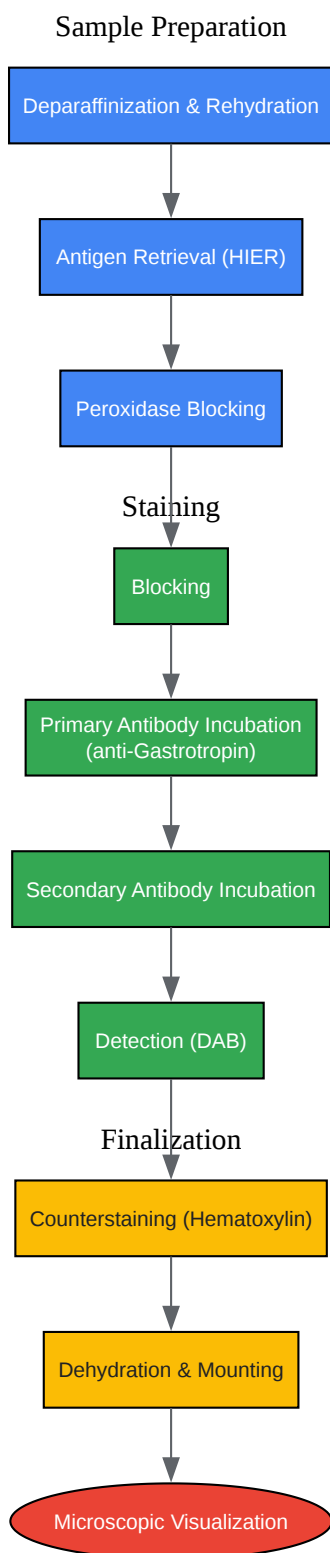
- Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.
- Rinse slides with PBS (3 x 5 minutes).
- Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.

- Rinse slides with PBS (3 x 5 minutes).
- Incubate sections with DAB substrate solution until the desired stain intensity develops (typically 2-10 minutes), monitoring under a microscope.[\[7\]](#)
- Rinse slides with deionized water.

8. Counterstaining, Dehydration, and Mounting:

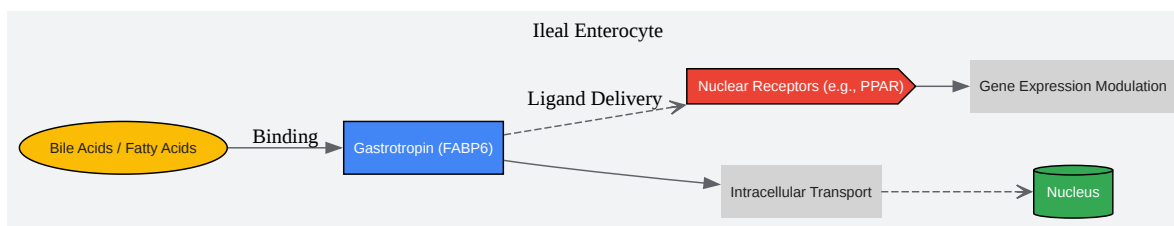
- Counterstain with hematoxylin for 1-2 minutes.[\[6\]](#)
- Rinse gently with running tap water.
- "Blue" the sections in a weak alkaline solution (e.g., 0.1% sodium bicarbonate or tap water).
- Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%) and xylene.[\[5\]](#)
- Mount the coverslip with a permanent mounting medium.

Visualizations



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Caption: Immunohistochemistry workflow for **gastrotropin** staining.



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